molecular formula C9H9NOS B2413346 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one CAS No. 502649-36-7

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one

Cat. No.: B2413346
CAS No.: 502649-36-7
M. Wt: 179.24
InChI Key: QLAOSUCACFAQOM-UHFFFAOYSA-N
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Description

2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one is a chemical compound based on the thienopyridinone scaffold, a privileged structure in medicinal chemistry and organic synthesis. This fused heterocyclic system is recognized for its significant research value in developing novel therapeutic agents and functional materials . The thienopyridinone core is a versatile building block for constructing more complex polyheterocyclic systems . Its derivatives are frequently investigated as key intermediates in synthesizing compounds with potential biological activity. Researchers utilize this scaffold to explore structure-activity relationships and discover new analogues with improved properties . While the specific profile of this 2-ethyl derivative is proprietary, the broader thieno[3,2-c]pyridine chemical class has been identified in patented research as a scaffold for potassium channel inhibitors, which are relevant for investigating treatments for conditions like atrial fibrillation, type-2 diabetes, and autoimmune diseases . Related thienopyridine isomers are also under investigation for their antitumor properties and unique fluorescence characteristics, highlighting the diverse applicability of this heterocyclic family . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-6-5-7-8(12-6)3-4-10-9(7)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAOSUCACFAQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethyl 4h,5h Thieno 3,2 C Pyridin 4 One and Analogous Structures

Strategies for Thieno[3,2-c]pyridinone Core Construction

The assembly of the bicyclic thieno[3,2-c]pyridinone framework is approached through several key synthetic strategies, primarily involving the initial formation of a substituted thiophene (B33073) ring followed by annulation of the pyridinone ring.

Gewald Reaction Applications for Aminothiophene Precursors

A cornerstone in the synthesis of the thieno[3,2-c]pyridinone core is the Gewald reaction, a versatile and widely utilized method for the preparation of polysubstituted 2-aminothiophenes. thieme-connect.comresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. thieme-connect.comchemrxiv.org

The mechanism of the Gewald reaction is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. researchgate.netacs.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. researchgate.netacs.org Computational studies suggest that the reaction is driven by the thermodynamic stability of the resulting aromatic thiophene ring. researchgate.net

For the synthesis of precursors to 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one, an appropriate ketone, such as butan-2-one, would be reacted with a cyanoacetate (B8463686) and sulfur. The resulting 2-aminothiophene-3-carboxylate is a crucial intermediate for the subsequent cyclization to form the pyridinone ring. The reaction conditions can be modified, for instance, by using solvent-free conditions or microwave irradiation to improve yields and reaction times.

Table 1: Examples of Gewald Reaction Conditions for 2-Aminothiophene Synthesis

Carbonyl CompoundActive Methylene NitrileCatalystSolventTemperature (°C)Yield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanolReflux85N/A
AcetoneEthyl CyanoacetateTriethylamineDMF5075N/A
Butan-2-oneMethyl CyanoacetatePiperidineMethanolRT68N/A

Cyclization Reactions in Thieno[3,2-c]pyridinone Synthesis (e.g., Hydrazide-Alkyne Ring Closure)

Once the 2-aminothiophene precursor is obtained, the subsequent step involves the construction of the fused pyridinone ring. Various cyclization strategies have been developed to achieve this transformation.

One notable method is the hydrazide-alkyne ring closure . This approach utilizes a 2-aminothiophene-3-carboxylate, which is first converted to the corresponding hydrazide. The thiophene hydrazide is then reacted with an alkyne in a cyclization reaction to furnish the thieno[3,2-c]pyridinone core. This method provides a powerful tool for accessing this heterocyclic system with a range of substituents.

Another common strategy involves the intramolecular cyclization of 2-acylaminothiophenes . In this approach, the amino group of the 2-aminothiophene is first acylated. The resulting 2-acylaminothiophene can then undergo an intramolecular condensation reaction, often promoted by a base or acid, to form the pyridinone ring. scielo.brnih.gov For the synthesis of this compound, the 2-aminothiophene precursor would be acylated with a propionyl group, followed by cyclization.

Furthermore, thieno[3,2-c]pyridinones can be synthesized from 2-aminothiophene-3-carboxamides . These carboxamides can be cyclized with various reagents to form the pyridinone ring. For instance, reaction with orthoesters can lead to the formation of the corresponding thieno[2,3-d]pyrimidines, which can be further transformed into the desired thieno[3,2-c]pyridinones.

Multi-Component Reactions for Fused Pyridinone Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like fused pyridinones. nih.gov These reactions allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.

While a specific one-pot multi-component synthesis for this compound is not extensively documented, related fused pyridinone scaffolds have been successfully synthesized using MCR strategies. nih.gov For example, a four-component reaction of a ketone, ethyl cyanoacetate, elemental sulfur, and formamide (B127407) has been developed for the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov It is conceivable that a similar strategy, perhaps by substituting formamide with a suitable three-carbon synthon, could be adapted for the direct synthesis of the 2-ethyl-thieno[3,2-c]pyridinone skeleton.

Functionalization and Derivatization Approaches

Following the construction of the core thieno[3,2-c]pyridinone scaffold, further functionalization can be carried out to introduce a variety of substituents, thereby modulating the physicochemical and biological properties of the molecule.

Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira Cross-Coupling)

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. wikipedia.orgnumberanalytics.comgold-chemistry.orgorganic-chemistry.org This palladium- and copper-catalyzed reaction is widely used in organic synthesis due to its mild reaction conditions and broad functional group tolerance. wikipedia.orggold-chemistry.org

In the context of thieno[3,2-c]pyridinones, the Sonogashira coupling can be employed to introduce alkyne-containing substituents at various positions of the heterocyclic core. For instance, a halogenated thieno[3,2-c]pyridinone, such as a 2-bromo or 2-iodo derivative, can be coupled with a terminal alkyne to introduce a new carbon-carbon bond at the 2-position. This approach allows for the synthesis of a wide range of derivatives with extended conjugation and diverse functionalities.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. numberanalytics.com The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide, while the copper co-catalyst activates the terminal alkyne.

Table 2: Representative Sonogashira Coupling Reaction

Aryl HalideAlkynePalladium CatalystCopper Co-catalystBaseSolventProduct
2-Iodo-thieno[3,2-c]pyridin-4-onePhenylacetylenePd(PPh₃)₄CuITriethylamineDMF2-(Phenylethynyl)-thieno[3,2-c]pyridin-4-one
2-Bromo-thieno[3,2-c]pyridin-4-one1-HexynePdCl₂(PPh₃)₂CuIDiisopropylamineToluene2-(Hex-1-yn-1-yl)-thieno[3,2-c]pyridin-4-one

Nitrogen Atom Functionalization Strategies

The nitrogen atom of the pyridinone ring in the thieno[3,2-c]pyridinone scaffold is a key site for functionalization, allowing for the introduction of various alkyl and aryl groups.

N-Alkylation of the thieno[3,2-c]pyridinone can be achieved using standard alkylating agents such as alkyl halides (e.g., ethyl iodide for N-ethylation) in the presence of a base. google.com The choice of base and solvent can influence the efficiency and selectivity of the reaction.

N-Arylation of the pyridinone nitrogen can be accomplished through various cross-coupling reactions. Copper-catalyzed N-arylation, for instance, has proven to be an effective method for the synthesis of N-aryl pyridones. organic-chemistry.orgewha.ac.kracs.orgresearchgate.net These reactions often employ aryl halides or arylboronic acids as the arylating agents in the presence of a copper catalyst and a suitable ligand. organic-chemistry.orgacs.org This strategy allows for the introduction of a wide range of substituted and unsubstituted aryl groups onto the nitrogen atom of the thieno[3,2-c]pyridinone core.

Regioselective Synthesis and Control

The regioselective construction of the thieno[3,2-c]pyridin-4-one scaffold is critical for avoiding the formation of other potential isomers, such as thieno[2,3-b]pyridines or thieno[3,4-c]pyridines. Control over regioselectivity is typically achieved by strategic selection of starting materials, directing groups, and reaction conditions that favor a specific cyclization pathway.

In the synthesis of fused pyridine (B92270) systems, the regioselectivity of C–H bond activation can be governed by directing groups. researchgate.net For instance, an amide group can direct a ruthenium-catalyzed oxidative coupling to ensure a fully regioselective reaction. researchgate.net This principle is vital in constructing the pyridinone ring onto the thiophene core at the correct positions. The inherent electronic properties of the thiophene ring and the substituents on it also play a crucial role in directing the annulation.

Another approach to ensure regioselectivity involves intramolecular cyclization of a carefully designed precursor where the reactive groups are positioned to exclusively form the desired [3,2-c] fused system. For example, in the synthesis of thioflavones and their pyridyl analogs, a 6-endo cyclization of 1-[(2-methylthio)pyridine-3-yl]-3-phenylprop-2-yn-1-ones provides a regioselective route to the thiopyrano[2,3-b]pyridin-4-one core. koreascience.kr A similar strategy, designing a precursor with reactive moieties at the C2 and C3 positions of a thiophene ring, can be employed to selectively form the thieno[3,2-c]pyridin-4-one structure.

Furthermore, the concept of aryne distortion has been used to explain and control regioselectivity in reactions involving pyridyne intermediates. nih.gov While 3,4-pyridynes often react with poor regioselectivity, the introduction of electron-withdrawing substituents can induce polarization of the aryne triple bond, thereby directing nucleophilic attack to a specific carbon and controlling the final substitution pattern of the pyridine ring. nih.gov This level of control is essential when building complex heterocyclic systems where multiple reaction sites are available. The synthesis of specifically substituted thienopyridines may also rely on the regioselective functionalization of the pre-formed heterocyclic core, such as through directed bromination, which can serve as a handle for subsequent cross-coupling reactions. researchgate.net

Advanced Synthetic Techniques and Optimizations (e.g., One-Pot and Step-Wise Methods)

Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact, leading to the development of advanced methodologies like one-pot and optimized step-wise syntheses for complex molecules such as thieno[3,2-c]pyridin-4-ones.

Table 1: One-Pot Synthesis of Substituted Thieno[3,2-c]pyridin-4(5H)-ones researchgate.net
EntryStarting Material (Aminopropenoyl cyclopropane)ReagentsSolventConditionsProductYield (%)
1N-phenyl derivativeLawesson's Reagent, DDQTolueneReflux5-phenylthieno[3,2-c]pyridin-4(5H)-one75
2N-(4-methoxyphenyl) derivativeLawesson's Reagent, DDQTolueneReflux5-(4-methoxyphenyl)thieno[3,2-c]pyridin-4(5H)-one72
3N-(4-chlorophenyl) derivativeLawesson's Reagent, DDQTolueneReflux5-(4-chlorophenyl)thieno[3,2-c]pyridin-4(5H)-one65
4N-benzyl derivativeLawesson's Reagent, DDQTolueneReflux5-benzylthieno[3,2-c]pyridin-4(5H)-one68
5N-butyl derivativeLawesson's Reagent, DDQTolueneReflux5-butylthieno[3,2-c]pyridin-4(5H)-one55
Table 2: Comparison of One-Pot vs. Step-Wise Synthesis for N-Aminothieno[3,2-c]pyridin-4-ones researchgate.net
EntryAryl Group (Ar)ProductOne-Pot Yield (%)Step-Wise Yield (%)
1PhenylMethyl 3,5-diamino-4-oxo-6-phenyl-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate8590
24-MethylphenylMethyl 3,5-diamino-6-(4-methylphenyl)-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate8892
34-MethoxyphenylMethyl 3,5-diamino-6-(4-methoxyphenyl)-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate9094
44-ChlorophenylMethyl 3,5-diamino-6-(4-chlorophenyl)-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate8288
54-BromophenylMethyl 3,5-diamino-6-(4-bromophenyl)-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate8085

These advanced synthetic strategies highlight the flexibility available to chemists in constructing the thieno[3,2-c]pyridin-4-one core, allowing for the optimization of reaction pathways based on desired efficiency, yield, and purity.

Advanced Spectroscopic and Crystallographic Elucidation of Thieno 3,2 C Pyridin 4 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one, a complete NMR analysis would be required to confirm its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum would be essential for identifying the chemical environment of the hydrogen atoms. Expected signals would include a triplet and a quartet for the ethyl group, and distinct signals for the protons on the thiophene (B33073) and dihydropyridinone rings. The precise chemical shifts (δ) and coupling constants (J) would confirm the connectivity of the atoms. Without experimental data, a table of expected values cannot be accurately generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the pyridinone ring, the sp² carbons of the thiophene ring, and the sp³ carbons of the ethyl group and the dihydropyridine (B1217469) ring. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further differentiate between CH, CH₂, and CH₃ groups. Studies on related thieno[3,2-b]pyridines and thieno[2,3-b]pyridines show characteristic chemical shifts that aid in structural assignment, but direct extrapolation to the target compound is not feasible. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be used to establish definitive structural assignments. A COSY spectrum would reveal proton-proton coupling networks, for instance, confirming the relationship between the CH₂ and CH₃ protons of the ethyl group. A NOESY spectrum would provide information about through-space proximity of protons, helping to define the molecule's three-dimensional conformation in solution.

Mass Spectrometry for Molecular Mass Confirmation (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule, thereby confirming its elemental composition. For this compound (C₉H₉NOS), the expected molecular weight is approximately 179.24 g/mol . HRMS would provide a highly accurate mass measurement, which is crucial for verifying the identity of a newly synthesized compound. Mass spectra of related compounds like 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine have been reported, showing characteristic fragmentation patterns that help in structural analysis. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For the target compound, the IR spectrum would be expected to show a strong absorption band characteristic of the C=O (carbonyl) stretch of the amide group in the pyridinone ring, typically in the region of 1650-1700 cm⁻¹. Other significant peaks would correspond to C-H, C=C, and C-S bond vibrations. IR spectra have been used to characterize related thieno[2,3-b]pyridine (B153569) derivatives, confirming the presence of key functional groups. mdpi.com

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, and reveal the crystal packing and intermolecular interactions, such as hydrogen bonding. Crystallographic studies on related heterocyclic systems are common, but no data currently exists for the title compound. soton.ac.uk

Analysis of Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry of this compound necessitates single-crystal X-ray diffraction studies. Such an analysis would provide precise data on bond lengths, bond angles, and dihedral angles within the molecule. This empirical data is crucial for understanding the planarity of the fused ring system, the orientation of the ethyl group at the 2-position, and the geometry of the pyridinone ring.

Without experimental crystallographic data, a detailed and accurate discussion of these parameters is not possible. Theoretical calculations could offer predictions, but these would require experimental validation for scientific rigor.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available

This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction analysis, which is currently unavailable for the title compound.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of non-covalent interactions. For this compound, one would anticipate the presence of hydrogen bonding involving the N-H of the pyridinone ring and the carbonyl oxygen. Furthermore, π-π stacking interactions between the aromatic thieno[3,2-c]pyridine (B143518) cores could play a significant role in the supramolecular assembly.

Table 2: Potential Supramolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor Distance (Å) Angle (°)
Hydrogen Bonding N-H O=C Data Not Available Data Not Available
π-π Stacking Thieno[3,2-c]pyridine ring Thieno[3,2-c]pyridine ring Data Not Available Data Not Available

This table indicates the expected intermolecular interactions. Precise geometric parameters are contingent on experimental determination.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 4h,5h Thieno 3,2 C Pyridin 4 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecular systems. DFT methods are employed to calculate the electronic structure, optimized geometry, and vibrational frequencies of molecules, offering a balance between accuracy and computational cost. researchgate.net For thieno[3,2-c]pyridine (B143518) systems, DFT calculations can elucidate electron density distribution, molecular orbital energies, and geometric parameters like bond lengths and angles. researchgate.netacs.org Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are commonly used to achieve reliable predictions for such heterocyclic compounds. researchgate.netacs.org

DFT calculations are a cornerstone in the prediction and interpretation of spectroscopic data. By calculating the optimized ground-state geometry, it is possible to predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are invaluable for assigning experimental vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the thieno[3,2-c]pyridin-4-one core and its ethyl substituent. The potential energy distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. researchgate.net Furthermore, electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict UV-Vis absorption spectra and understand electronic transitions within the molecule. acs.org

Table 1: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for a Heterocyclic System using DFT This table demonstrates the type of data generated from DFT calculations for spectroscopic analysis, as seen in studies of related compounds.

Vibrational Mode B3LYP/6-311++G(d,p) M06-2X/6-311++G(d,p)
N-H Stretch 3450 3462
C=O Stretch 1710 1715
C=C Aromatic Stretch 1620 1625
C-N Stretch 1350 1358
C-S Stretch 780 785

Quantum chemical methods are instrumental in mapping out reaction mechanisms by calculating the energies of reactants, transition states, and products. For the synthesis or functionalization of 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one, DFT can be used to model the entire reaction coordinate. mdpi.com This involves locating and characterizing the geometry of transition states and intermediates, allowing for the determination of activation energies and reaction enthalpies. mdpi.com Such energy profiling helps in understanding reaction feasibility, predicting regioselectivity in electrophilic or nucleophilic attacks, and rationalizing the formation of specific products over others. researchgate.net For instance, in Friedel-Crafts acylation of related thienopyrroles, calculations have shown that selectivity depends on the electron density distribution in complexes formed with the Lewis acid catalyst. researchgate.net

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are crucial for studying how a ligand like this compound might interact with a biological target, such as a protein or enzyme. These methods are central to rational drug design and help in predicting the therapeutic potential of a compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. wum.edu.pk For derivatives of the thienopyridine scaffold, docking studies have been used to investigate their potential as inhibitors of various enzymes, including protein kinases like EGFR and VEGFR-2. nih.govrsc.org In a typical docking protocol, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the binding site of the protein, and various conformations are sampled. nih.gov Scoring functions are used to estimate the binding affinity (e.g., in kcal/mol) and rank the different binding poses. nih.gov The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are critical for stabilizing the ligand-receptor complex. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. This method is instrumental in understanding how steric and electrostatic fields of a molecule influence its interaction with a biological target.

In studies of related thienopyridine structures, such as thieno[3,2-d]pyrimidin-4(3H)-one derivatives, CoMFA has been employed to elucidate the pharmacophoric features responsible for their inhibitory activity against specific enzymes. rsc.org The process involves aligning a set of molecules with known activities and placing them in a 3D grid. The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are then calculated at each grid point, creating a field matrix for each molecule.

Using partial least squares (PLS) analysis, a correlation is established between the variations in these fields and the observed biological activities. The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, these maps might indicate that a bulky substituent in a particular region could increase potency, while an electropositive group in another area might be detrimental. A 3D-QSAR study on anti-platelet thienopyridines utilized CoMFA to provide guidelines for designing novel derivatives. researchgate.net

Table 1: Key Aspects of CoMFA in Thienopyridine Research

FeatureDescription
Objective To establish a correlation between the 3D steric and electrostatic properties of molecules and their biological activity.
Methodology Alignment of molecules, calculation of steric and electrostatic fields on a 3D grid, and use of PLS analysis to build a predictive model.
Output 3D contour maps indicating favorable and unfavorable regions for steric and electrostatic interactions.
Application Guiding the design of new derivatives with improved potency and selectivity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR method that complements CoMFA. While CoMFA uses a probe atom to calculate interaction energies, CoMSIA evaluates similarity indices at each grid point, considering not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. rsc.org This broader range of descriptors can often provide a more detailed and intuitive understanding of the SAR.

The similarity indices in CoMSIA are calculated using a Gaussian-type distance dependence, which results in smoother contour maps that are easier to interpret. In the context of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, CoMSIA has been used alongside CoMFA to explore the features influencing their potency and selectivity. rsc.org The resulting contour maps from a CoMSIA study can pinpoint specific regions where hydrophobicity, for example, is a critical determinant of activity. This allows medicinal chemists to make more informed decisions about which functional groups to introduce to a lead compound. The combination of CoMFA and CoMSIA provides a robust platform for the rational design of novel inhibitors. rsc.org

Table 2: CoMSIA Field Descriptors and Their Significance

Field DescriptorSignificance in Drug Design
Steric Indicates where bulky groups may enhance or decrease activity.
Electrostatic Highlights regions where positive or negative charges are favorable.
Hydrophobic Shows where non-polar groups could improve binding or other properties.
Hydrogen Bond Donor Identifies areas where hydrogen bond donating groups are beneficial.
Hydrogen Bond Acceptor Pinpoints locations where hydrogen bond accepting groups can increase affinity.

In Silico ADME Prediction Methodologies

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools have become essential for screening large libraries of compounds and identifying those with favorable pharmacokinetic profiles early in the drug discovery process. These computational models predict a range of properties, including solubility, permeability, metabolic stability, and potential for toxicity.

For various thienopyridine and related heterocyclic systems, in silico ADME predictions are a standard component of the drug design workflow. nih.govasianpubs.org These studies often employ a set of rules and models, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. researchgate.netmdpi.com Lipinski's rules evaluate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict the likelihood of oral bioavailability. researchgate.net

Beyond these simple rules, more sophisticated models are used to predict specific ADME parameters. For instance, computational tools can estimate a compound's intestinal absorption, its ability to cross the blood-brain barrier, and its potential to inhibit or be metabolized by cytochrome P450 enzymes. These predictions help in prioritizing compounds for synthesis and in vitro testing, thereby reducing the time and cost associated with drug development. mdpi.com For example, pharmacokinetic studies on a thienopyrimidine derivative revealed good permeability and gastrointestinal absorption with no violations of Lipinski's rule. mdpi.com

Table 3: Common In Silico ADME Parameters and Their Importance

ADME ParameterImportance in Drug Development
Aqueous Solubility Affects absorption and formulation.
Intestinal Absorption Predicts the extent to which a drug is absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability Determines if a compound can reach targets in the central nervous system.
Cytochrome P450 (CYP) Inhibition Assesses the potential for drug-drug interactions.
Plasma Protein Binding Influences the distribution and availability of a drug in the body.
Hepatotoxicity Predicts the risk of drug-induced liver injury.

Structure Activity Relationship Sar Analysis of Thieno 3,2 C Pyridin 4 One Derivatives

Impact of Substituent Variation on Molecular Functionality

The biological activity of thieno[3,2-c]pyridin-4-one derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic core. Research into related thienopyridine scaffolds has provided insights that are applicable to this class of compounds. For instance, in the thieno[2,3-b]pyridine (B153569) series, which are isomers of the [3,2-c] system, specific substitutions have been shown to be critical for potency.

Systematic modification of substituents has been a key strategy in optimizing the biological activity of these compounds. For example, in a series of thieno[2,3-b]pyridin-4-one derivatives developed as LHRH receptor antagonists, modifications on the 2-phenyl ring were explored. It was found that a hydroxyalkylamido moiety on this ring is functionally equivalent to an alkylureido moiety, indicating that different groups capable of similar hydrogen bonding interactions can elicit comparable biological responses. nih.gov

Similarly, for thieno[2,3-d]pyrimidine (B153573) derivatives, which share the thiophene (B33073) fused to a nitrogen-containing six-membered ring, lipophilicity of substituents plays a role. Derivatives with a more lipophilic tetramethylene substitution at the 5 & 6 positions of the thienopyrimidine core generally demonstrated better activity than their 5-methyl-6-carboxylate counterparts. nih.gov

In the context of anticancer activity, studies on thieno[2,3-c]pyridine (B153571) derivatives targeting Hsp90 have shown that specific substitutions are key to potency. Compound 6i from a synthesized series, featuring particular substitutions, exhibited potent inhibition against multiple cancer cell lines, including HSC3, T47D, and RKO cells. nih.gov This highlights that the electronic and steric properties of the substituents are determinant factors for molecular function.

The table below summarizes the impact of substituent variations on the inhibitory activity of selected thieno[2,3-c]pyridine derivatives against the RKO colorectal cancer cell line.

CompoundSubstitution Pattern% Inhibition at 100 µM
Cisplatin (Standard) -~95%
6a R = 4-fluorophenylPotent
6b R = 4-chlorophenylPotent
6c R = 4-bromophenylPotent
6i R = 3,4,5-trimethoxyphenylPotent
6k R = 2-naphthylPotent

Data compiled from research on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors. nih.gov

These findings underscore the principle that even minor changes in substituent groups can lead to significant variations in biological activity, guiding the optimization of lead compounds.

Role of Core Scaffold Modifications on Biological Recognition

The arrangement of the thiophene and pyridine (B92270) rings in thienopyridinones is a critical determinant of their interaction with biological targets. The isomeric form of the scaffold dictates the geometry and electronic distribution of the molecule, which in turn affects its ability to fit into the binding pocket of a target protein.

The thieno[3,2-c]pyridin-4-amine (B1356683) framework has been identified as a novel and valuable scaffold for designing Bruton's tyrosine kinase (BTK) inhibitors. nih.gov A series of compounds based on this core showed potent inhibitory activities, with one derivative, 14g , displaying an IC50 value of 12.8 nM against the BTK enzyme. nih.gov This demonstrates the suitability of the thieno[3,2-c]pyridine (B143518) scaffold for specific kinase inhibition. nih.gov The weak interaction of the related thieno[3,2-b]pyridine (B153574) core with the kinase hinge region allows for diverse binding modes while maintaining high selectivity across the kinome. nih.govresearchgate.net This suggests that the core scaffold provides a template for inhibitors that anchor in the back pocket of the kinase active site rather than being purely ATP-mimetic. nih.govresearchgate.net

Bioisosteric replacement is a common strategy to explore the role of the core scaffold. For instance, thieno[2,3-b]pyridinones were developed by replacing the benzene (B151609) ring of 3-phenyl-4-hydroxy-quinolin-2(1H)-one (a known NMDA receptor antagonist) with a thiophene ring. researchgate.net Among the three possible thienopyridinone isomers, the one with the shortest distance between the sulfur and nitrogen atoms (4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one ) was the most potent, with activity comparable to the original quinolinone template. researchgate.net This illustrates that the spatial orientation of heteroatoms within the core scaffold is crucial for maintaining the necessary interactions for biological recognition.

Furthermore, the planarity of the scaffold can influence properties like solubility and, consequently, bioavailability. It has been proposed that the extensive planarity of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines leads to intermolecular stacking, crystal packing, and poor solubility. mdpi.com Modifications that disrupt this planarity, such as the introduction of bulky, cleavable ester and carbonate groups, have been shown to increase anti-proliferative activity, likely by enhancing the intracellular concentration of the parent compound. mdpi.com

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different affinities for and interactions with chiral biological targets like enzymes and receptors.

In the development of thienopyridine derivatives, the presence of chiral centers necessitates an evaluation of the activity of individual enantiomers. For a related class of compounds, the 4-phenylthieno[2,3-b]pyridines, the role of axial chirality (atropisomerism) was investigated. researchgate.net One derivative was separated into its enantiomers by chiral HPLC, and subsequent biological testing revealed that the (+)-enantiomer acted as the eutomer, meaning it was the more potent of the two isomers. researchgate.net

While specific studies on the stereochemistry of 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one were not found, research on related scaffolds provides a strong rationale for such investigations. For example, in a study of alcohol-containing thieno[2,3-b]pyridines with a chiral center, the compounds were initially tested as a racemic mixture. mdpi.com Molecular modeling studies suggested that both the (R)- and (S)-enantiomers were likely to bind to the target active site. mdpi.com However, separating and testing individual enantiomers is often a key step in lead optimization to identify the more active and potentially less toxic stereoisomer. The anticancer agent 6i , a thieno[2,3-c]pyridine derivative, was noted to induce G2 phase arrest in the cell cycle, a mechanism that could potentially have stereospecific requirements for optimal interaction with its target. nih.gov

Rational Design Principles for Thieno[3,2-c]pyridin-4-one Analogues

The rational design of novel thieno[3,2-c]pyridin-4-one analogues with improved potency and selectivity is guided by the SAR principles derived from empirical studies and computational modeling.

Scaffold Selection and Orientation : The thieno[3,2-c]pyridin-4-amine/one scaffold has proven to be a valuable starting point for designing kinase inhibitors, particularly for BTK. nih.gov The specific arrangement of the thiophene and pyridine rings is critical, and this core should be maintained as the foundational structure for interaction with the target protein.

Targeted Substituent Placement : SAR studies on related scaffolds indicate that specific positions are amenable to substitution to enhance activity. For example, modifications at the 2- and 5-positions of the thieno[2,3-b]pyridine ring system have been shown to significantly impact activity. mdpi.com In the design of LHRH antagonists, a 2-phenyl ring was a key feature, with further substitutions on this ring modulating potency. nih.gov Similarly, for antiplasmodial thieno[2,3-b]pyridines, the para-position of a 4-phenyl ring was identified as a suitable point for attaching side chains to improve solubility and activity. researchgate.net

Modulation of Physicochemical Properties : Poor solubility can be a significant hurdle. Design strategies should aim to improve the pharmacokinetic profile. One successful approach in the related thieno[2,3-b]pyridine series was the incorporation of bulky, cleavable ester or carbonate functional groups. mdpi.com These 'prodrug-like' moieties disrupt crystal packing and can lead to enhanced intracellular concentrations of the active compound. mdpi.com

Use of Computational Modeling : Molecular docking can provide crucial insights into the binding modes of these compounds. Docking studies on thieno[2,3-c]pyridine derivatives against the Hsp90 target revealed key molecular interactions, helping to explain the observed activity of potent compounds like 6i . nih.gov Such in silico methods can predict how modifications will affect binding and guide the synthesis of new analogues with a higher probability of success.

By integrating these principles—maintaining an optimal core scaffold, strategically placing functional groups at key positions, fine-tuning physicochemical properties, and leveraging computational tools—new thieno[3,2-c]pyridin-4-one analogues can be rationally designed for enhanced biological function.

Mechanistic Studies of Thieno 3,2 C Pyridin 4 One Interactions with Biological Targets

Investigations into Enzyme Inhibition Mechanisms

Derivatives of the thienopyridine scaffold have been identified as potent inhibitors of several key enzymes implicated in disease, particularly in oncology and immunology. The mechanism of inhibition often involves specific interactions with the enzyme's active site, leading to the disruption of critical cellular signaling pathways.

Glycogen Synthase Kinase 3β (GSK-3β) The thienopyridine framework is a recognized scaffold for developing GSK-3β inhibitors. For instance, a series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed as potent GSK-3β inhibitors. nih.gov Molecular docking studies suggest the thieno[3,2-c]pyrazol-3-amine framework can form crucial hydrogen bonds within the hinge region of the enzyme's ATP-binding pocket. nih.gov Specifically, the pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, interacting with the side chain of Lys85. nih.gov One potent derivative, compound 16b , demonstrated an IC50 of 3.1 nM against GSK-3β. nih.gov Further studies on related pyrrolo[2,3-b]pyridine scaffolds showed that the core structure fits into the adenine (B156593) pocket, forming hydrogen bonds with key residues ASP-133 and VAL-135, which is essential for ligand recognition. nih.gov

Phosphodiesterase 7 (PDE7) Research into new phosphodiesterase (PDE) 7 inhibitors led to the discovery of a series based on a 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The introduction of specific substituents, such as 3-piperidines at the 7-position, resulted in a significant enhancement of PDE7 inhibitory activity. nih.gov

Heat Shock Protein 90 (Hsp90) Thieno[2,3-c]pyridine (B153571) derivatives have been evaluated as potential Hsp90 inhibitors. nih.gov Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression. nih.govnih.gov Inhibitors bind to the ATP binding pocket in the N-terminal domain, disrupting ATP binding and hydrolysis. nih.gov This leads to the degradation of Hsp90 client proteins, thereby impeding tumor cell growth. nih.gov

Topoisomerase II While direct mechanistic studies on Topoisomerase II inhibition by thieno[3,2-c]pyridin-4-ones are not prominent, related thieno[2,3-b]pyridine (B153569) compounds have been shown to sensitize cancer cells to Topoisomerase I inhibitors. nih.gov This suggests an interaction with DNA maintenance machinery, which is discussed further in the following section. Topoisomerase II inhibitors typically act by blocking the enzyme at different stages of its catalytic cycle, preventing DNA re-ligation and leading to cell death. nih.gov

Enzyme Inhibition Data for Thienopyridine Derivatives

Compound ClassTarget EnzymeKey DerivativeIC50 ValueSource(s)
Thieno[3,2-c]pyrazol-3-aminesGSK-3βCompound 16b3.1 nM nih.gov
Thieno[3,2-c]pyridin-4-aminesBTKCompound 14g12.8 nM nih.gov
Pyrrolo[2,3-b]pyridinesGSK-3βCompound S010.35 nM nih.gov
Thieno[3,2-d]pyrimidinesBTKCompound 1929.9 nM mdpi.com

Interaction with DNA and Associated Repair Pathways

Thienopyridine compounds can exert cytotoxic effects by interacting with DNA and interfering with DNA repair mechanisms. This is particularly relevant in cancer therapy, where sensitizing tumor cells to DNA-damaging agents is a key strategy.

Studies on thieno[2,3-b]pyridines have shown they can markedly sensitize lung cancer cells to the Topoisomerase I inhibitor topotecan (B1662842). nih.gov Topoisomerase I inhibitors cause DNA damage by trapping the covalent enzyme-DNA complex, preventing DNA religation. nih.gov Cancer cells can develop resistance through various mechanisms, including enhanced DNA repair. nih.gov The thieno[2,3-b]pyridine derivatives were found to counter this resistance. While initially investigated as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), a key enzyme that repairs Topoisomerase I-mediated DNA damage, further studies suggested a more complex mechanism. nih.gov The synergy between thienopyridines and topotecan was enhanced in TDP1 knockout cells, indicating that the sensitizing effect is mediated by a complex network of DNA repair pathways beyond TDP1 inhibition alone. nih.gov

Receptor Binding Profiling

While the thienopyridine scaffold is primarily investigated for enzyme inhibition, the potential for interaction with G-protein-coupled receptors (GPCRs) is an area of interest for neurological and psychiatric applications.

Dopamine D2 Receptor Dopamine D2 receptors are a primary target for antipsychotic medications. nih.gov Radioligand binding experiments are commonly used to determine the affinity of compounds for these receptors. nih.govresearchgate.net However, specific binding data for 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one or its close derivatives to Dopamine D2 receptors is not extensively documented in the available literature. Research on D2 receptor ligands has largely focused on other scaffolds, such as phenylpiperazines and dihydroquinolin-ones. nih.govmdpi.com

Serotonin (B10506) 5-HT1/5-HT2 Receptors Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are also important targets for antipsychotic and other CNS drugs. nih.govnih.gov The ratio of D2 to 5-HT1A activity is considered a critical parameter for the efficacy of these agents. nih.gov As with the D2 receptor, direct binding profiling of thieno[3,2-c]pyridin-4-one derivatives at serotonin receptors is not a primary focus of the reviewed literature, which tends to concentrate on other heterocyclic systems like pyrrolo[3,2-c]azepines for 5-HT2 antagonist activity. nih.gov

Cellular Pathway Modulation Beyond Direct Target Inhibition

The inhibition of specific enzymes by thienopyridine derivatives translates into broader effects on cellular pathways, most notably the cell cycle. By arresting cell cycle progression, these compounds can halt proliferation and induce programmed cell death (apoptosis) in cancer cells.

Studies on thieno[2,3-b]pyridine compounds in prostate cancer cells demonstrated a potent induction of G2/M phase cell cycle arrest. nih.gov Flow cytometry analysis showed that after 24 hours of treatment, a significant portion of cells accumulated in the G2/M phase. nih.gov This arrest was followed by a time-dependent increase in apoptosis, confirmed by DNA hypodiploidy assays and the activation of caspases 3 and 7. nih.gov Similarly, a thieno[2,3-c]pyridine derivative identified as an Hsp90 inhibitor was also found to induce G2 phase arrest, thereby inhibiting cell cycle progression. nih.gov This indicates that downstream effects of inhibiting targets like Hsp90 can converge on critical cell cycle checkpoints.

Effects of Thienopyridine Derivatives on Cell Cycle Progression

Compound ClassCell LineObserved EffectMechanismSource(s)
Thieno[2,3-b]pyridinesPC3 (Prostate Cancer)G2/M ArrestInhibition of cell cycle progression nih.gov
Thieno[2,3-b]pyridinesPC3 (Prostate Cancer)ApoptosisCaspase 3/7 activation nih.gov
Thieno[2,3-c]pyridinesNot specifiedG2 ArrestHsp90 Inhibition nih.gov

Advanced Chemical Transformations and Scaffold Diversification of 2 Ethyl 4h,5h Thieno 3,2 C Pyridin 4 One

Ring-Opening and Rearrangement Reactions

While the thieno[3,2-c]pyridin-4-one core is relatively stable, under specific conditions, its constituent rings can undergo cleavage or rearrangement, leading to novel chemical entities. For instance, analogous heterocyclic systems like tetrahydrofuro[3,2-c]pyridines have been shown to undergo acid-catalyzed ring-opening. nih.gov This process transforms the fused furan (B31954) ring into a 1,4-dicarbonyl system, specifically a 3-(2-oxopropyl)piperidin-4-one, demonstrating a viable pathway for converting the fused heterocyclic structure into a substituted monocyclic piperidone. nih.gov Such a transformation on the thieno[3,2-c]pyridine (B143518) scaffold could potentially expose new functional groups for further derivatization.

Rearrangement reactions offer another avenue for structural diversification. A notable example is the synthesis of thieno[2,3-c]pyridine (B153571) derivatives through a metal-free, acid-mediated denitrogenative transformation of a fused thieno[2,3-c] researchgate.netnih.govacs.orgtriazolo[1,5-a]pyridine intermediate. nih.govd-nb.info This reaction proceeds through a rearrangement mechanism that constructs the desired thienopyridine skeleton, showcasing how complex precursors can be utilized to access this important heterocyclic system under mild conditions. nih.govd-nb.info

Heterocyclic Annulation Strategies for Novel Fused Systems

Annulation, the process of building a new ring onto an existing scaffold, is a powerful strategy for creating complex, polycyclic molecules from the 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one core. These new fused systems often exhibit unique biological and photophysical properties.

One effective method is the reaction of thienopyridine derivatives with reagents like carbon disulfide to produce pyridothienopyrimidines. researchgate.net This strategy adds a pyrimidine (B1678525) ring to the scaffold. Similarly, 3-aminothieno[2,3-b]pyridine precursors can be used to construct pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, demonstrating the fusion of a pyrimidine ring onto the thienopyridine core to create more complex heterocyclic systems. mdpi.com

Another sophisticated approach is the aza-[3+3] cycloaddition, which has been used to assemble the core framework of related thieno[3,2-b]pyridin-5(4H)-ones. nih.gov This reaction involves the condensation of 4-arylthiophen-3-amines with α,β-unsaturated carboxylic acids, followed by dehydrogenation. nih.gov Furthermore, multicomponent reactions, such as the rhodium(III)-catalyzed cascade reaction of aryl ketone oximes with alkynes, provide a direct route to building the pyridine (B92270) portion of the thieno[2,3-c]pyridine system. acs.org

Table 1: Examples of Heterocyclic Annulation Reactions on Thienopyridine Scaffolds This table is scrollable.

Starting Scaffold Reagents/Conditions Fused System Formed Reference
Thieno[2,3-c]pyridine Carbon Disulfide (CS₂), Pyridine Pyridothienopyrimidine researchgate.net
3-Aminothieno[2,3-b]pyridine Formic acid or Formamide (B127407) Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine mdpi.com
4-Arylthiophen-3-amine α,β-Unsaturated carboxylic acid, BOP, DIPEA Thieno[3,2-b]pyridin-5(4H)-one nih.gov
Aryl Ketone Oxime Internal Alkyne, [RhCp*Cl₂]₂, AgSbF₆ Thieno[2,3-c]pyridine acs.org

Catalyst-Mediated Chemical Modifications (e.g., Palladium-mediated C-C bond forming reactions)

Catalyst-mediated reactions, particularly those employing palladium, are indispensable tools for the functionalization of heterocyclic compounds like this compound. rsc.org These reactions enable the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is crucial for building molecular complexity. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are widely used to modify related heterocyclic cores. researchgate.net For instance, the Suzuki and Sonogashira reactions have been successfully applied to aryl halogenated precursors to synthesize analogues with new aryl or alkyne tethers. nih.gov These reactions typically involve an aryl halide or triflate coupling with a boronic acid (Suzuki) or a terminal alkyne (Sonogashira) and are fundamental for creating diverse libraries of compounds for drug discovery. nih.govwikipedia.org

The efficiency of these transformations relies heavily on the choice of catalyst, ligands, and reaction conditions. mit.edu Research on the structurally related 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold has demonstrated the modulation of the 6-position using Suzuki-Miyaura (C-C coupling), Sonogashira (C-C coupling), and Buchwald-Hartwig (C-N coupling) reactions to introduce various substituents. researchgate.net Such strategies are directly applicable to halo-substituted derivatives of this compound, allowing for extensive diversification.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Diversification This table is scrollable.

Reaction Type Substrate Example Coupling Partner Catalyst/Reagents Product Type Reference
Suzuki-Miyaura Aryl Halide Arylboronic Acid Pd-catalyst (e.g., Pd(PPh₃)₄), Base Aryl-substituted heterocycle researchgate.netnih.gov
Sonogashira Aryl Halide Terminal Alkyne Pd-catalyst, Cu(I) co-catalyst, Base Alkynyl-substituted heterocycle researchgate.netwikipedia.org
Buchwald-Hartwig Aryl Halide Amine Pd-catalyst, Ligand (e.g., Xantphos), Base N-Aryl heterocycle researchgate.net

Development of Precursors for Complex Molecular Architectures

The this compound scaffold is not only a target molecule but also a valuable precursor for the synthesis of more intricate molecular structures. Its fused bicyclic system provides a rigid core upon which complex side chains and additional ring systems can be built. Thienopyridine derivatives are recognized as important intermediates in the synthesis of potential therapeutic agents, including antitumor and antipsychotic drugs. nih.govnih.gov

For example, the synthesis of novel thieno[2,3-c]pyridine derivatives from fused 1,2,3-triazoles generates a library of compounds that can be further elaborated. nih.govd-nb.info The core structure can be functionalized to introduce various side chains, as seen in the synthesis of 2-[(4-acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one. evitachem.com Furthermore, the thienopyridine nucleus is a key component in compounds designed as kinase inhibitors and Hsp90 inhibitors, highlighting its role as a foundational element in the development of targeted cancer therapies. nih.gov The ability to systematically modify the scaffold makes it an attractive starting point for combinatorial chemistry and the generation of compound libraries aimed at discovering new bioactive molecules. d-nb.info

Emerging Research Frontiers and Future Perspectives in Thieno 3,2 C Pyridin 4 One Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The vastness of chemical space, estimated to contain over 10^60 molecules, presents a formidable challenge for traditional drug discovery. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for navigating this complexity, accelerating the design-make-test-analyze cycle. nih.govmdpi.com For thieno[3,2-c]pyridin-4-one research, these computational approaches offer powerful strategies to expedite the discovery of new derivatives with optimized properties.

Machine learning models, including deep neural networks (DNNs), are increasingly used for the virtual screening of large compound libraries and for predicting the physicochemical and biological properties of novel molecules. nih.govharvard.edu Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. frontiersin.orgmdpi.com 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to thienopyridine derivatives to understand the structural requirements for specific biological activities, such as the inhibition of Aurora-B kinase, a target in oncology. nih.govresearchgate.net These models generate 3D contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, and hydrophobic modifications, thereby guiding chemists in designing more potent and selective compounds. nih.gov By analyzing these models, researchers can predict that introducing specific hydrophobic groups with electron-withdrawing effects at certain positions on the thienopyridine ring could enhance biological activity. nih.gov

Table 1: Applications of AI/ML in Thienopyridinone Research
AI/ML TechniqueApplication in Compound DesignPotential Impact
QSAR (Quantitative Structure-Activity Relationship)Predicts biological activity based on molecular structure; identifies key structural features for potency and selectivity. nih.govyoutube.comGuides rational design of more effective derivatives; reduces the number of compounds needing synthesis and testing.
Machine Learning (e.g., Deep Neural Networks)Virtual screening of large compound libraries; prediction of ADME/Tox properties; de novo design of novel scaffolds. nih.govnih.govAccelerates hit identification and lead optimization; improves drug-likeness and safety profiles of candidates.
Molecular Docking and Dynamics SimulationsSimulates the binding of thienopyridinone derivatives to target proteins; elucidates binding modes and key interactions. nih.govnih.govProvides insights into the mechanism of action at a molecular level; aids in structure-based drug design.
Computer-Aided Synthesis Planning (CASP)Designs efficient and viable synthetic routes for novel, computer-generated compounds. nih.govOvercomes synthetic challenges and streamlines the "make" phase of drug discovery.

Novel Applications of Thieno[3,2-c]pyridin-4-one Scaffolds in Interdisciplinary Research

The unique structural and electronic properties of the thienopyridine skeleton, which combines a π-electron-rich thiophene (B33073) ring with a π-electron-deficient pyridine (B92270) ring, make it a "privileged structure" in drug design. nih.govresearchgate.netnih.gov This has led to the exploration of thieno[3,2-c]pyridin-4-one derivatives across a wide range of interdisciplinary fields beyond their well-known antiplatelet activity. wikipedia.orgnih.gov

Oncology: A significant area of emerging research is the development of thienopyridine derivatives as kinase inhibitors for cancer therapy. researchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. mdpi.com Novel thienopyrimidines and thienopyridines have been identified as potent inhibitors of VEGFR-2 kinase, a key mediator of angiogenesis (the formation of new blood vessels that tumors need to grow). researchgate.netresearchgate.net Others have been developed as potent inhibitors of IκB kinase β (IKKβ) and RON splice variants, which are involved in inflammatory pathways and tumorigenesis. nih.govnih.gov The thieno[2,3-c]pyridine (B153571) scaffold has also been investigated for developing inhibitors of Hsp90, a chaperone protein that is critical for the stability of many proteins required for tumor cell survival. nih.gov

Neurodegenerative Diseases: The treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease represents a major unmet medical need. mdpi.commdpi.com Researchers are exploring thienopyridine-related scaffolds for their potential to combat these conditions. For instance, thienopyrrolotriazine derivatives have been discovered that protect mitochondrial function against the neurotoxic effects of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. nih.gov These compounds show high affinity for the mitochondrial translocator protein (TSPO), suggesting a novel therapeutic strategy centered on preserving neuronal energy metabolism. nih.gov

Other Therapeutic Areas: The versatility of the thienopyridine scaffold is further demonstrated by its application in other therapeutic areas. Derivatives have been optimized as urea (B33335) transporter (UT) inhibitors, which have potential as a novel class of salt-sparing diuretics for conditions like hypertension or edema. nih.gov

Materials Science: Beyond medicine, the unique photophysical properties of thienopyridine-containing compounds are being harnessed in materials science. Researchers have designed and synthesized gold(III) complexes incorporating isomeric thienopyridine and thienoquinoline moieties. rsc.org These materials exhibit high photoluminescence quantum yields, making them promising candidates for use as efficient emitters in organic light-emitting devices (OLEDs). rsc.org This application highlights the potential of thienopyridine scaffolds in the development of advanced electronic and photonic materials, an area that leverages the interdisciplinary nature of materials science by combining physics, chemistry, and engineering. mit.eduinteresjournals.org

Methodological Advancements in Synthesis and Characterization

Progress in exploring the potential of 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one and its analogs is intrinsically linked to advancements in the methods used to synthesize and characterize them. Modern organic synthesis has focused on developing more efficient, sustainable, and versatile routes to complex heterocyclic structures. numberanalytics.com

In addition to one-pot methods, significant effort has been dedicated to refining multi-step synthetic sequences to allow for precise control over substitution patterns on the thienopyridinone ring. This is crucial for structure-activity relationship (SAR) studies, where systematic modification of the molecule is required to optimize its biological activity. nih.gov

Table 2: Selected Synthetic Methodologies for Thienopyridine Scaffolds
MethodologyDescriptionKey AdvantagesReference Example
Thorpe-Ziegler CyclizationAn intramolecular condensation of dinitriles catalyzed by a base to form an enamino-nitrile, which is a key step in building the thiophene ring fused to the pyridine.A classical and reliable method for forming the fused ring system.Synthesis of ethyl 3-aminothieno[2,3-b]pyridine-5-carboxylates. researchgate.net
Multi-component ReactionsThree or more reactants are combined in a single step to form a product that contains portions of all the starting materials.High atom economy, operational simplicity, and rapid generation of molecular diversity.One-pot synthesis of amidonaphthoquinones, demonstrating a relevant strategy. nih.gov
Domino/Cascade ReactionsA sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step.Increases molecular complexity efficiently; reduces purification steps.Synthesis of amidines via a three-component reaction involving enamines formed in situ. nih.gov

The characterization of these newly synthesized compounds relies on a suite of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and elemental analysis confirm the molecular formula. nih.govresearchgate.net Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy identify key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise connectivity and three-dimensional structure of the molecule in solution. nih.govresearchgate.netresearchgate.net For unambiguous determination of molecular structure, single-crystal X-ray diffraction provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net

Challenges and Opportunities in Thienopyridinone Chemical Biology

Chemical biology aims to use small molecules to study and manipulate biological systems, and the thieno[3,2-c]pyridin-4-one scaffold presents both exciting opportunities and significant challenges in this context. nih.gov

The primary opportunity lies in the scaffold's proven biological versatility. Its ability to serve as a core for inhibitors of diverse protein families, including kinases, ADP receptors, and transporters, makes it an excellent starting point for developing chemical probes to investigate a wide array of biological questions. nih.govnih.govnih.gov These probes can be used to dissect complex signaling pathways, validate new drug targets, and understand the molecular basis of disease. The development of highly selective and potent thienopyridinone derivatives could provide invaluable tools for studying specific enzyme isoforms or receptor subtypes, helping to untangle the intricate networks that govern cellular function.

However, realizing this potential involves overcoming several challenges. A major hurdle in heterocyclic chemistry is the synthesis of complex, highly functionalized molecules. numberanalytics.comrsc.org While new methods are emerging, the efficient and stereoselective synthesis of libraries of diverse thienopyridinone analogs remains a demanding task. nih.gov Another significant challenge is target identification and validation. While a compound may show a desirable effect in a cell-based assay, identifying its direct molecular target(s) can be a complex and resource-intensive process. Techniques such as affinity chromatography, proteomics, and genetic approaches are often required to deconvolve the mechanism of action.

Furthermore, translating a promising chemical probe into a therapeutic agent involves navigating the complexities of pharmacology, including absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Many heterocyclic compounds face issues such as poor solubility or metabolic instability, which must be addressed through careful molecular design. nih.gov The interdisciplinary nature of chemical biology is crucial here, requiring close collaboration between synthetic chemists, biochemists, cell biologists, and pharmacologists to iteratively refine compounds to achieve the desired profile of potency, selectivity, and drug-likeness. nih.gov The continued exploration of the thieno[3,2-c]pyridin-4-one chemical space, aided by both synthetic innovation and computational prediction, holds great promise for uncovering new biological insights and developing next-generation therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves Curtius rearrangement and microwave-assisted thermal electrocyclization. For example, (E)-3-(thiophen-2-yl)acrylic acid is converted to the target compound via a one-pot reaction under microwave irradiation, achieving higher yields (e.g., 65–78%) compared to conventional heating (40–50%) due to improved reaction kinetics and reduced side reactions . Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (120–150°C), and catalyst loading (Table 4, entry 11 in ).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the thienopyridinone scaffold, with characteristic shifts for the ethyl group (δ ~1.3 ppm for CH3_3, δ ~2.8 ppm for CH2_2) and the carbonyl (δ ~165 ppm) .
  • HRMS : Molecular ion peaks ([M+H]+^+) around m/z 208.06 (C9 _9H9 _9NOS+^+) validate purity .
  • X-ray crystallography : Resolves substituent orientation (e.g., ethyl group at position 2) and ring planarity, critical for structure-activity studies .

Q. How does the ethyl substituent impact the compound’s stability and reactivity?

The ethyl group at position 2 enhances steric hindrance, reducing electrophilic substitution at adjacent positions. However, it increases susceptibility to oxidation at the sulfur atom in the thiophene ring, necessitating inert atmospheres during synthesis .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Density functional theory (DFT) calculations reveal the compound’s electron-deficient thienopyridinone core, which facilitates π-π stacking with kinase ATP-binding pockets (e.g., CDK9). Molecular docking (AutoDock Vina) shows a binding affinity of −9.2 kcal/mol, correlating with experimental IC50_{50} values (~0.5 µM for kinase inhibition) .

Q. How to resolve contradictory data in kinase inhibition assays?

Discrepancies in IC50_{50} values (e.g., CDK9 vs. PRL phosphatases) may arise from assay conditions:

  • ATP concentration : High ATP (1 mM) reduces inhibition efficacy due to competitive binding.
  • Enzyme source : Recombinant vs. native kinases exhibit varying post-translational modifications.
    Validate using orthogonal assays (e.g., cellular thermal shift assay [CETSA]) to confirm target engagement .

Q. What strategies improve regioselectivity in functionalizing the thienopyridinone scaffold?

  • Directed C–H activation : Use Pd(OAc)2_2 with pivalic acid to introduce substituents at position 7 (electron-rich site).
  • Photochemical oxygenation : Converts 7-amino derivatives to 7-imino-diones, enabling access to oxidized analogs (e.g., 7-iminothieno[3,2-c]pyridine-4,6-dione) for SAR studies .

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